![molecular formula C27H24FN5O3 B2646594 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-98-4](/img/structure/B2646594.png)
4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]quinazolines are a class of fused heterocycles that have drawn considerable attention due to their wide applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinazolines often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazolines is characterized by a fused ring system. The exact structure can vary depending on the specific substitutions on the ring .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazolines are diverse and depend on the specific substitutions on the ring. In general, these compounds can undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolines can vary depending on the specific substitutions on the ring. In general, these compounds are characterized by their stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that undergo complex synthesis and chemical reactions. One method involves the reactions of anthranilamide with isocyanates, leading to the synthesis of derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, indicating the compound's potential in creating diverse chemical structures through cyclization and reflux processes (Chern et al., 1988). Additionally, the compound is involved in cascade cyclization reactions, such as those with aromatic aldehydes and cycloalkanones, to afford partially hydrogenated quinazolin-8-ones, showcasing its versatility in synthesizing complex heterocycles (Lipson et al., 2006).
Biological Activity and Potential Applications
This compound is part of a broader class of chemicals involved in the synthesis of pharmacologically active derivatives. For example, derivatives of the compound, such as those bearing a 6,8-dibromo-2-methylquinazoline moiety, have been synthesized and evaluated for analgesic activity, indicating potential applications in pain management and therapeutic treatments (Saad et al., 2011). The chemical's structure allows for nucleophilic reactions leading to various pharmacologically interesting derivatives, further emphasizing its potential in drug discovery and design (Hamby & Bauer, 1987).
Advanced Chemical Design and Antimicrobial Potential
In the realm of advanced chemical design, derivatives of the compound have been explored for their biological activities. For instance, novel benzothiazole-based triazoloquinazoline derivatives were synthesized and evaluated for their antioxidant and antibacterial activities, suggesting the compound's utility in developing new therapeutic agents with potential anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020). Additionally, various synthetic routes have been explored to prepare novel triazoloquinazoline derivatives, indicating the potential of the compound in creating new molecules with potent benzodiazepine binding activities, which could be valuable in treating neurological disorders (Francis et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O3/c1-17(2)29-24(34)20-11-12-22-23(14-20)33-26(31(25(22)35)15-18-7-4-3-5-8-18)30-32(27(33)36)16-19-9-6-10-21(28)13-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLCJSEXSNUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
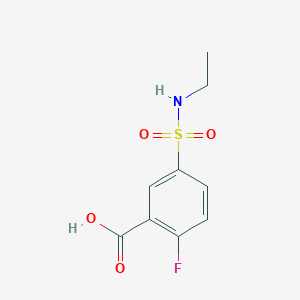
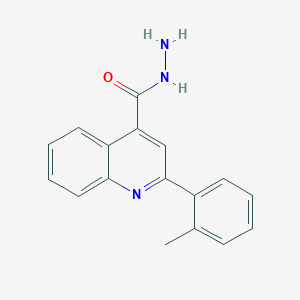
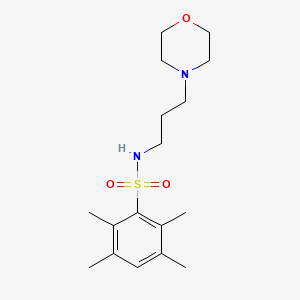

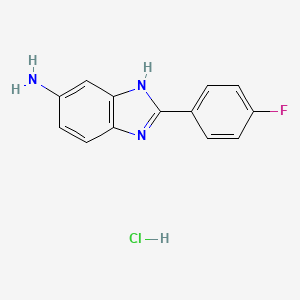
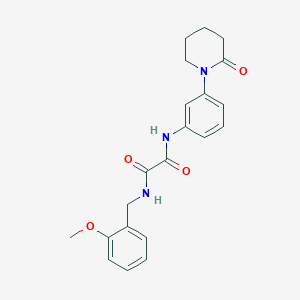
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

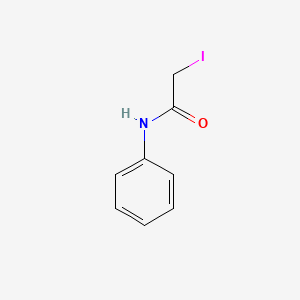
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)